Ethyl 2-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and β-keto esters, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of halogen atoms or other electrophiles.
Scientific Research Applications
Ethyl 2-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and modulating various biochemical pathways. For instance, its anti-inflammatory activity may involve inhibition of cyclooxygenase enzymes, while its anti-cancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-carboxylate
- Ethyl 2-(4-methoxyphenyl)-7-phenyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 2-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups and the triazolopyrimidine core contribute to its distinct properties compared to similar compounds.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C24H26N4O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H26N4O5/c1-6-33-23(29)20-14(2)25-24-26-22(16-11-18(31-4)13-19(12-16)32-5)27-28(24)21(20)15-7-9-17(30-3)10-8-15/h7-13,21H,6H2,1-5H3,(H,25,26,27) |
InChI Key |
JTCNUWLZNHJUCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)OC)C4=CC(=CC(=C4)OC)OC)C |
Origin of Product |
United States |
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